
5,5'-Methylenebis(4-butyl-3-methyl-1H-pyrrole-2-carboxylic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Methylenebis(4-butyl-3-methyl-1H-pyrrole-2-carboxylic acid) is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes two pyrrole rings connected by a methylene bridge, with butyl and methyl substituents enhancing its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis(4-butyl-3-methyl-1H-pyrrole-2-carboxylic acid) typically involves the following steps:
Formation of Pyrrole Rings: The pyrrole rings can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions.
Substitution Reactions: The butyl and methyl groups are introduced through alkylation reactions. This can be achieved by reacting the pyrrole rings with butyl halides and methyl halides in the presence of a strong base like sodium hydride.
Methylene Bridge Formation: The methylene bridge is formed by reacting the substituted pyrrole rings with formaldehyde under basic conditions, leading to the formation of the bis-pyrrole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
5,5’-Methylenebis(4-butyl-3-methyl-1H-pyrrole-2-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting carboxylic acids to alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the pyrrole rings are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted pyrroles.
科学的研究の応用
5,5’-Methylenebis(4-butyl-3-methyl-1H-pyrrole-2-carboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules is of significant interest.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development. Its derivatives may serve as lead compounds for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 5,5’-Methylenebis(4-butyl-3-methyl-1H-pyrrole-2-carboxylic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways, leading to various biological effects. The methylene bridge and substituents play a crucial role in determining the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
- 5,5’-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid)
Uniqueness
5,5’-Methylenebis(4-butyl-3-methyl-1H-pyrrole-2-carboxylic acid) is unique due to its specific substituents (butyl and methyl groups) and the methylene bridge connecting the pyrrole rings. These structural features confer distinct chemical and biological properties, differentiating it from other similar compounds. The butyl group, in particular, enhances its hydrophobicity, potentially affecting its solubility and interaction with biological membranes.
特性
CAS番号 |
131814-53-4 |
|---|---|
分子式 |
C21H30N2O4 |
分子量 |
374.5 g/mol |
IUPAC名 |
4-butyl-5-[(3-butyl-5-carboxy-4-methyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C21H30N2O4/c1-5-7-9-14-12(3)18(20(24)25)22-16(14)11-17-15(10-8-6-2)13(4)19(23-17)21(26)27/h22-23H,5-11H2,1-4H3,(H,24,25)(H,26,27) |
InChIキー |
CTHSOGAFZKOPLP-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(NC(=C1C)C(=O)O)CC2=C(C(=C(N2)C(=O)O)C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
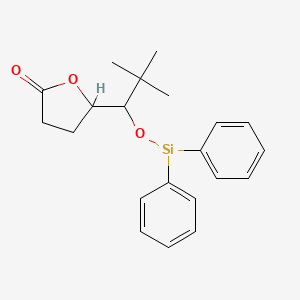
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)

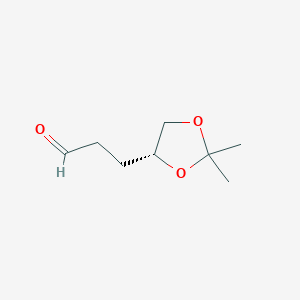
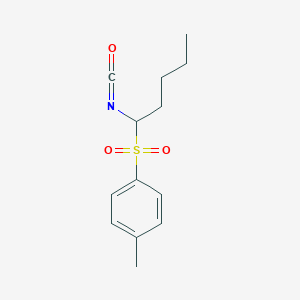
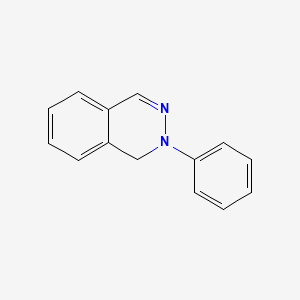
![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
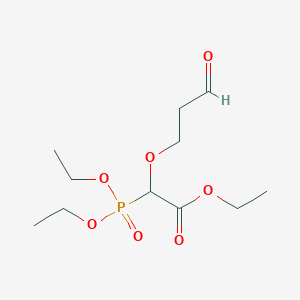

![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)

